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Compound of Interest

Compound Name:
Methyl 1,4-dioxaspiro[4.5]decane-

8-carboxylate

Cat. No.: B122403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a key cyclic ketal ester that serves as a

versatile building block in the synthesis of complex pharmaceutical agents. Its rigid spirocyclic

core is a valuable scaffold in medicinal chemistry, notably in the development of histamine H3

receptor antagonists and tumor necrosis factor-alpha converting enzyme (TACE) inhibitors.

This guide provides a comprehensive overview of its molecular structure, synthesis, and known

applications in drug discovery, compiling available data to facilitate its use in research and

development.

Molecular Structure and Properties
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is characterized by a cyclohexane ring

fused to a 1,3-dioxolane ring in a spiro arrangement, with a methyl carboxylate group attached

to the cyclohexane moiety. This structure provides a unique three-dimensional framework for

the elaboration of more complex molecules.

Table 1: Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b122403?utm_src=pdf-interest
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name

Methyl 1,4-

dioxaspiro[4.5]decane-8-

carboxylate

[1]

CAS Number 26845-47-6 [1]

Molecular Formula C₁₀H₁₆O₄ [1]

Molecular Weight 200.23 g/mol [1]

SMILES
COC(=O)C1CCC2(CC1)OCC

O2
N/A

InChI Key
XUTIURCKMWHHLX-

UHFFFAOYSA-N
N/A

Appearance
Colorless to almost colorless

clear liquid
[1]

Storage Temperature
Inert atmosphere, Room

Temperature
[1]

Synthesis
The synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is typically achieved

through the ketalization of a cyclohexanone precursor.

Experimental Protocol: Ketalization of Methyl 4-
oxocyclohexane-1-carboxylate
A common and efficient method for the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-
carboxylate involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene

glycol.

Workflow for the Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Synthesis Workflow

Methyl 4-oxocyclohexane-1-carboxylate
Ethylene Glycol

p-Toluenesulfonic acid
Benzene

Reflux with Dean-Stark Apparatus

Aqueous NaHCO₃ Wash
Drying over MgSO₄

Solvent Removal

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Procedure:

To a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in dry benzene (50

mL), add ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid

(0.10 g).

Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed

during the reaction.

After cooling, the reaction mixture is allowed to stand, and the lower layer containing excess

ethylene glycol is separated.

The remaining benzene layer is washed with aqueous sodium bicarbonate solution, dried

over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced

pressure.
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The resulting clear liquid residue is Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate,

which can often be used in subsequent steps without further purification.

Spectroscopic Data (Predicted)
While experimental spectroscopic data for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
is not readily available in public databases, predicted data can be used for preliminary

characterization.

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Signals

¹H NMR

- ~3.9 ppm (s, 4H): Protons of the dioxolane ring

(-O-CH₂-CH₂-O-)- ~3.7 ppm (s, 3H): Methyl

protons of the ester group (-COOCH₃)- ~1.5-2.5

ppm (m, 9H): Protons of the cyclohexane ring

¹³C NMR

- ~175 ppm: Carbonyl carbon of the ester group

(C=O)- ~108 ppm: Spiro carbon (C(OCCO)₂)-

~64 ppm: Carbons of the dioxolane ring (-O-

CH₂-CH₂-O-)- ~51 ppm: Methyl carbon of the

ester group (-COOCH₃)- ~25-45 ppm: Carbons

of the cyclohexane ring

IR (Infrared)

- ~2950 cm⁻¹: C-H stretching (alkane)- ~1735

cm⁻¹: C=O stretching (ester)- ~1100 cm⁻¹: C-O

stretching (ketal and ester)

Mass Spec (MS)

- [M]+ at m/z 200.10: Molecular ion peak-

Fragments: Loss of -OCH₃ (m/z 169), loss of -

COOCH₃ (m/z 141), and fragments

characteristic of the dioxaspirocyclohexane

core.

Role in Drug Development
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable intermediate in the synthesis

of bioactive molecules, particularly as a precursor for histamine H3 receptor antagonists and
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TACE inhibitors.[1] The spirocyclic ketal serves as a protected form of a cyclohexanone, which

can be deprotected under acidic conditions to reveal the ketone functionality for further

chemical transformations.

Synthesis of Histamine H3 Receptor Antagonists
The development of potent and selective histamine H3 receptor antagonists is a key area in the

treatment of various central nervous system disorders. The general synthetic approach

involves the modification of the carboxylate group of Methyl 1,4-dioxaspiro[4.5]decane-8-
carboxylate to introduce the necessary pharmacophoric elements.

Logical Flow for H3 Antagonist Synthesis

Synthetic Logic for H3 Antagonists

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Amide Coupling or Reduction
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Click to download full resolution via product page

Caption: General synthetic pathway from the core molecule to H3 antagonists.
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Synthesis of TACE Inhibitors
TACE (TNF-α converting enzyme) is a significant target for the development of anti-

inflammatory drugs. The synthesis of TACE inhibitors often utilizes hydroxamate-based

structures. Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be elaborated into these

complex structures, with the spiroketal protecting the cyclohexanone functionality during the

synthesis.

Conclusion
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a foundational building block in medicinal

chemistry. Its utility as a protected ketone and a scaffold for further functionalization makes it a

valuable tool for the synthesis of complex drug candidates. While detailed experimental and

biological data for the compound itself are limited in the public domain, its role as a key

intermediate in the synthesis of H3 receptor antagonists and TACE inhibitors underscores its

importance for researchers and professionals in the field of drug development. Further studies

to fully characterize its spectroscopic properties and potential intrinsic biological activities would

be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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